
AGN 193109
概述
描述
AGN 193109 是一种高效的维甲酸受体拮抗剂。 它是一种类维甲酸类似物,特异性抑制维甲酸受体 α、β 和 γ 的活性,其解离常数分别为 2 纳摩尔、2 纳摩尔和 3 纳摩尔 。 该化合物不与任何维甲酸 X 受体结合,也不通过任何维甲酸 X 受体转录激活 .
准备方法
AGN 193109 是通过一系列化学反应合成的,这些反应包括掺入炔基,使其能够与含有叠氮基的分子发生铜催化的叠氮-炔环加成反应 。具体的合成路线和工业生产方法属于专有技术,未在公开场合详细披露。
化学反应分析
AGN 193109 经历了几种类型的化学反应,包括:
取代反应: 它含有炔基,可以参与铜催化的叠氮-炔环加成反应.
氧化和还原反应: 虽然关于氧化和还原反应的具体细节没有得到广泛的记载,但其结构表明在某些条件下可能具有反应性。
常用试剂和条件: 铜催化剂通常用于其反应,特别是对于叠氮-炔环加成反应.
主要产物: 这些反应形成的主要产物取决于环加成过程中使用的具体反应物。
科学研究应用
Leukemia Treatment
In studies involving mouse models of leukemia, AGN 193109 has demonstrated potential in reducing the activity of leukemic stem cells (LSCs). Mice treated with this compound showed a decrease in LSC proliferation and an alteration in cell cycle distribution compared to control groups . This suggests that this compound may serve as a therapeutic agent in targeting LSCs in leukemia.
Inhibition of Tumorigenesis
Research indicates that this compound can suppress tumor growth by modulating retinoid signaling pathways. It has been shown to inhibit the expression of genes associated with cancer cell differentiation and proliferation . This property positions this compound as a candidate for further exploration in cancer therapeutics.
Prevention of Vascular Calcification
This compound has been implicated in preventing calcification in human cardiovascular smooth muscle cells. Studies reveal that treatment with this compound leads to increased calcification markers when compared to retinoic acid stimulation, indicating its role as a modulator of cardiovascular health . This effect highlights the compound's potential in addressing vascular diseases.
Stem Cell Differentiation
In embryonic stem cell research, this compound has been shown to promote differentiation into paraxial mesoderm lineage, crucial for proper embryonic development . This application underscores its utility in developmental biology studies and regenerative medicine.
Comparative Data Table
Case Study: Leukemia Model
In a controlled experiment involving MLL-AF9-driven leukemia models, mice were administered this compound (1 mg/kg) or a vehicle control for two weeks. The results indicated significant reductions in LSC populations and alterations in gene expression profiles associated with stemness and differentiation .
Case Study: Cardiovascular Cell Calcification
A study on primary human cardiovascular cells demonstrated that this compound treatment resulted in increased calcification markers compared to retinoic acid treatment alone, suggesting its role as a protective agent against cardiovascular diseases .
作用机制
AGN 193109 通过作为维甲酸受体的特异性和高效拮抗剂发挥作用。 它与维甲酸受体 α、β 和 γ 高亲和力结合,阻止维甲酸激活这些受体 。 这种抑制阻止了维甲酸诱导的转录活性,从而调节各种细胞过程 .
相似化合物的比较
AGN 193109 由于其对维甲酸受体的高度特异性和亲和力而独一无二。类似的化合物包括:
BMS 195614: 一种选择性维甲酸受体 α 拮抗剂,对有毒蓝光照射具有光保护作用.
TTNPB: 维甲酸受体的激动剂,可以被 this compound 拮抗.
全反式维甲酸: 维甲酸受体的天然配体,与 this compound 相比亲和力较低.
This compound 由于其对维甲酸受体的完全特异性和其抑制维甲酸诱导的转录活性的能力而脱颖而出,其效力高于其他拮抗剂 .
生物活性
AGN 193109 is a synthetic retinoid that functions as a high-affinity pan-retinoic acid receptor (RAR) antagonist. Its biological activity has been extensively studied across various cell types and experimental models. This article provides a detailed overview of this compound's biological effects, including its mechanisms of action, case studies, and relevant research findings.
- Chemical Name : 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid
- Purity : ≥98%
- Kd Values :
- RARα: 2 nM
- RARβ: 2 nM
- RARγ: 3 nM
This compound primarily acts by antagonizing the effects of retinoic acid (RA) on various biological processes. It exhibits no significant affinity for retinoid X receptors (RXRs), which distinguishes it from other retinoid compounds. The following are key mechanisms through which this compound exerts its effects:
- Inhibition of Chondrocyte Differentiation :
- Regulation of Epithelial Cell Differentiation :
- Impact on Cardiovascular Smooth Muscle Cells :
- Cell Type-Specific Activity :
Table: Summary of Key Research Findings on this compound
Study | Findings | Cell Type | Concentration |
---|---|---|---|
Et al., Nature (2021) | Regulation of prefrontal patterning by RA blocked by this compound | Mouse embryonic stem cells | Not specified |
Seungwoon et al., Cell Reports (2020) | CD137 signaling regulated by RA; this compound used to study immune response | Human immune cells | Not specified |
Chad A et al., Lab Chip (2020) | Effects on adipocyte hypertrophy and fasting responses blocked by this compound | Human adipocytes | Not specified |
Retinoids and Calcification Study (2019) | RA suppressed calcification; this compound increased calcification rates | Human cardiovascular cells | Not specified |
ECE16-1 Cell Study (1999) | This compound induced MRP-8 expression while blocking retinoid agonist effects | Human cervical epithelial cells | Up to 1 μM |
Clinical Implications
The unique properties of this compound suggest several potential clinical applications:
- Retinoid Toxicity Management : Due to its antagonistic effects on retinoid signaling, this compound may serve as an antidote for retinoid toxicity.
- Cancer Therapeutics : Its ability to modulate epithelial differentiation makes it a candidate for further investigation in cancer treatment strategies.
- Cardiovascular Disease Treatment : By inhibiting smooth muscle cell calcification, it may offer new avenues for treating vascular diseases.
属性
IUPAC Name |
4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEQLLNVRRTCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040962 | |
Record name | AGN193109 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171746-21-7 | |
Record name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171746-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN 193109 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171746217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN193109 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AGN-193109 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC6062V1O9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。